N-Benzyl-N-phenyl-4-bromobenzamide CAS 198225-05-7 properties
N-Benzyl-N-phenyl-4-bromobenzamide CAS 198225-05-7 properties
An In-depth Technical Guide to N-Benzyl-N-phenyl-4-bromobenzamide (CAS 198225-05-7)
Abstract
N-Benzyl-N-phenyl-4-bromobenzamide is a tertiary amide featuring a synthetically versatile brominated phenyl ring. While specific experimental data for this compound (CAS 198225-05-7) is limited in publicly accessible literature, its structural motifs suggest significant potential as an intermediate in medicinal chemistry and materials science. The presence of the bromo-substituent provides a reactive handle for cross-coupling reactions, and the core benzamide scaffold is a well-established pharmacophore. This guide synthesizes available computed data with established principles of organic chemistry to provide a comprehensive technical overview. We present key physicochemical properties, propose robust synthetic protocols with mechanistic justifications, anticipate the analytical characterization profile, and discuss potential applications and safety considerations. This document serves as a foundational resource for researchers intending to synthesize or utilize N-Benzyl-N-phenyl-4-bromobenzamide in their work.
Introduction and Molecular Overview
N-Benzyl-N-phenyl-4-bromobenzamide is a substituted aromatic amide with the chemical formula C₂₀H₁₆BrNO.[1] Its structure is characterized by a central amide functional group, which is trisubstituted with a 4-bromophenyl group on the carbonyl carbon, and both a benzyl and a phenyl group on the nitrogen atom.
The key structural features are:
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Tertiary Amide: The nitrogen atom is bonded to three carbon atoms (the carbonyl, the phenyl ring, and the benzylic carbon), rendering it non-protonated and sterically hindered. This influences its chemical reactivity and potential for hydrogen bonding.[2]
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4-Bromophenyl Moiety: The bromine atom at the para position of the benzoyl group is a crucial functional handle. It makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents to build molecular complexity.
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N-Benzyl and N-Phenyl Groups: These bulky aromatic substituents contribute to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets or its properties in material applications.[2]
Given these features, N-Benzyl-N-phenyl-4-bromobenzamide is primarily of interest as a synthetic intermediate for creating more complex molecular architectures.
Physicochemical and Computed Properties
Comprehensive experimental data for this specific compound is not widely reported. The following table summarizes key identifiers and computed properties sourced from the PubChem database, which provides a reliable theoretical profile for the molecule.[1]
| Property | Value | Source |
| CAS Number | 198225-05-7 | PubChem[1] |
| Molecular Formula | C₂₀H₁₆BrNO | PubChem[1] |
| Molecular Weight | 366.2 g/mol | PubChem[1] |
| IUPAC Name | N-benzyl-4-bromo-N-phenylbenzamide | PubChem[1] |
| Monoisotopic Mass | 365.04153 Da | PubChem[1] |
| SMILES | C1=CC=C(C=C1)CN(C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | PubChem[1] |
| InChI Key | RFJRXQHCLHSMRT-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 5.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthetic Strategies
While a specific, validated synthesis for N-Benzyl-N-phenyl-4-bromobenzamide is not documented in peer-reviewed journals, its structure as a tertiary amide suggests two primary, highly reliable synthetic approaches.[3] The choice between these routes often depends on the commercial availability and cost of the requisite starting materials.
Caption: Proposed synthetic routes to the target compound.
Route 1: Acylation of N-Benzylaniline (Schotten-Baumann Approach)
This is the most direct and classical method for forming the amide bond.[3] It involves the nucleophilic attack of a secondary amine, N-benzylaniline, on an activated carboxylic acid derivative, 4-bromobenzoyl chloride.
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of N-benzylaniline attacks the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
Step-by-Step Experimental Protocol:
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-benzylaniline (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a stoichiometric amount of pyridine or triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-Benzyl-N-phenyl-4-bromobenzamide.
Route 2: N-Benzylation of 4-Bromo-N-phenylbenzamide
This alternative strategy involves forming the N-benzyl bond as the final step. This route is particularly useful if the secondary amide, 4-bromo-N-phenylbenzamide, is more readily available than N-benzylaniline.[3]
Causality and Mechanistic Insight: This reaction requires a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to deprotonate the secondary amide. The resulting amide anion is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide in a classic S_N2 reaction. The use of a polar aprotic solvent like THF or DMF is essential to solvate the cation and facilitate the reaction. Strictly anhydrous conditions are critical, as NaH reacts violently with water.
Step-by-Step Experimental Protocol:
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Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous THF.
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Anion Formation: Cool the suspension to 0 °C. Dissolve 4-bromo-N-phenylbenzamide (1.0 eq.) in anhydrous THF and add it slowly to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease, indicating complete formation of the amide anion.
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Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
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Workup: Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization as described in Route 1.
Anticipated Analytical Characterization
While experimental spectra are not available, the structure of N-Benzyl-N-phenyl-4-bromobenzamide allows for the confident prediction of its key spectroscopic features.
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¹H NMR Spectroscopy:
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Aromatic Region (δ ≈ 7.0-7.8 ppm): A complex series of multiplets is expected, corresponding to the 14 aromatic protons on the three distinct phenyl rings. The protons on the 4-bromobenzoyl group should appear as two distinct doublets (an AA'BB' system).
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Benzylic Protons (δ ≈ 4.5-5.0 ppm): A sharp singlet corresponding to the two equivalent protons of the -CH₂- group is anticipated. This signal would be a key diagnostic peak. For comparison, the benzylic protons in the related N-benzyl-4-bromobenzamide appear at δ 4.65 ppm.[4]
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (δ ≈ 168-172 ppm): A single peak in the downfield region, characteristic of an amide carbonyl.
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Aromatic Carbons (δ ≈ 120-140 ppm): Multiple signals corresponding to the 18 aromatic carbons. The carbon attached to the bromine atom (C-Br) will be distinct.
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Benzylic Carbon (δ ≈ 50-55 ppm): A single peak for the benzylic -CH₂- carbon.
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FT-IR Spectroscopy:
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C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a tertiary amide carbonyl.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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C-N Stretch: Around 1350-1400 cm⁻¹.
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C-Br Stretch: A peak in the fingerprint region, typically around 500-650 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom. The expected monoisotopic mass is 365.04 Da.[1]
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Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for CAS 198225-05-7. Therefore, precautions must be based on the properties of analogous compounds.
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Potential Hazards: Based on related benzamides, this compound should be treated as potentially harmful if swallowed and may cause skin and eye irritation.[5][6]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[7]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Potential Applications and Future Research
The primary value of N-Benzyl-N-phenyl-4-bromobenzamide lies in its potential as a versatile building block for more complex molecules.
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Medicinal Chemistry: The benzamide scaffold is present in a wide range of biologically active compounds.[8][9] The bromo-substituent allows this molecule to serve as a precursor for libraries of compounds via parallel synthesis. By performing cross-coupling reactions, researchers can attach various functional groups to the 4-position of the benzoyl ring to probe structure-activity relationships (SAR) against biological targets like enzymes or receptors.
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Materials Science: Aromatic bromine compounds are used in the synthesis of organic electronics, polymers, and flame-retardant materials. This molecule could be functionalized to create novel materials with specific photophysical or conductive properties.
Future Research Directions:
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Definitive Synthesis and Characterization: The first critical step is the execution and optimization of one of the proposed synthetic routes, followed by full experimental characterization (NMR, IR, MS, melting point, and single-crystal X-ray diffraction) to validate its structure and properties.
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Exploratory Cross-Coupling: A systematic investigation of its reactivity in various palladium-catalyzed cross-coupling reactions would establish its utility as a synthetic intermediate.
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Biological Screening: Synthesis of a focused library of derivatives followed by screening against various biological targets (e.g., kinases, GPCRs, proteases) could uncover novel therapeutic leads.
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Huayuanwan. N-Benzyl-N-phenyl-4-bromobenzamide. Available from: [Link]
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ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide.... Available from: [Link]
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The Royal Society of Chemistry. Supporting Information - Synthesis of Amides via oxidation amidation.... Available from: [Link]
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PubChem. 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-[4-(benzyloxy)phenyl]-2-bromobenzamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available from: [Link]
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PubChem. N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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